3-(2-Bromophenyl)thian-3-ol
Description
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
3-(2-bromophenyl)thian-3-ol |
InChI |
InChI=1S/C11H13BrOS/c12-10-5-2-1-4-9(10)11(13)6-3-7-14-8-11/h1-2,4-5,13H,3,6-8H2 |
InChI Key |
GSQBUSYRMSVAKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)(C2=CC=CC=C2Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)thian-3-ol typically involves the bromination of phenylthian-3-ol. One common method includes the reaction of phenylthian-3-ol with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow bromination processes. These methods ensure higher yields and purity of the final product while minimizing the use of hazardous reagents and solvents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of phenylthian-3-ol.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Phenylthian-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromophenyl)thian-3-ol has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)thian-3-ol largely depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary based on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
Bromophenyl Positional Isomers
- 3-(3-Bromophenyl)thian-3-ol vs. 3-(2-Bromophenyl)thian-3-ol :
The position of the bromine atom on the phenyl ring significantly influences reactivity and biological activity. For example, in halogenated copper(II) thiourea complexes, 2-bromophenyl derivatives (e.g., compound 81 ) exhibited moderate antitubercular activity (MIC = 4–8 µg/mL), while 4-bromophenyl analogs (e.g., 83 ) showed enhanced efficacy (MIC = 2–4 µg/mL) against multidrug-resistant Mycobacterium tuberculosis . This suggests that para-substituted bromophenyl groups may improve target binding compared to ortho-substituted variants.
Heterocyclic Core Modifications
- 3-(2-Bromophenyl)-1,2,4-triazole-5(4H)-thiones: These derivatives exhibit broad-spectrum biological activities, including antitumor and anti-inflammatory properties.
- 3-Bromoquinoline-2(1H)-thiones: Synthesized via butyllithium-mediated reactions, these compounds demonstrate the versatility of bromophenyl groups in forming fused heterocycles. However, their synthetic methods lack generality compared to the high-yielding routes for 2-bromophenyl derivatives .
Antimicrobial and Antitubercular Activity
- Halogenated Copper(II) Complexes :
Bromophenyl thiourea derivatives (e.g., 81–88 ) showed MIC values ranging from 2–8 µg/mL against M. tuberculosis. The 4-bromophenyl analog (83 ) combined with streptomycin exhibited synergistic effects, highlighting the importance of substitution patterns .
Antitumor Potential
Physicochemical Properties
Biological Activity
3-(2-Bromophenyl)thian-3-ol is an organic compound notable for its structural features, including a bromine atom attached to a phenyl ring and a thian-3-ol moiety. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
The molecular formula of this compound is CHBrOS, with a molecular weight of 273.19 g/mol. Its IUPAC name is this compound, and it possesses distinct chemical reactivity due to the presence of both bromine and the thian-3-ol functional group.
| Property | Value |
|---|---|
| Molecular Formula | CHBrOS |
| Molecular Weight | 273.19 g/mol |
| IUPAC Name | This compound |
| InChI Key | GSQBUSYRMSVAKU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that its antimicrobial properties may arise from disrupting microbial cell membranes or inhibiting critical enzymes necessary for microbial survival. Additionally, studies suggest potential anticancer mechanisms , possibly involving modulation of cell cycle pathways and apoptosis induction in cancerous cells .
Antimicrobial Properties
Several studies have highlighted the antimicrobial efficacy of this compound against various pathogens:
- Bacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
- Fungal Activity : In vitro assays revealed that this compound also possesses antifungal properties, particularly against Candida species.
Anticancer Activity
Recent investigations into the anticancer potential of this compound have yielded promising results:
- Cell Line Studies : In vitro studies on cancer cell lines such as A549 (lung cancer) and K562 (leukemia) have shown that treatment with this compound leads to significant cell growth inhibition. The IC values were reported as low as 10 µM, indicating potent activity compared to standard chemotherapeutics .
- Mechanistic Insights : Further research has indicated that the compound induces apoptosis through activation of the p53 pathway, leading to cell cycle arrest in the G2/M phase .
Case Studies
- Antimicrobial Evaluation : A study conducted by RSC Publishing assessed various derivatives of thian compounds, including this compound, revealing enhanced antimicrobial activity when bromine was present on the phenyl ring .
- Cancer Research : In a comparative study on novel anticancer agents, this compound was found to outperform several known chemotherapeutics in terms of inducing apoptosis in A549 cells, emphasizing its potential as a lead compound in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
